molecular formula C16H11ClN2O3S2 B12343458 N-[(2Z)-4-chloro-5-formyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide

N-[(2Z)-4-chloro-5-formyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide

Cat. No.: B12343458
M. Wt: 378.9 g/mol
InChI Key: WIDAJELADYEYIT-VLGSPTGOSA-N
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Description

N-[(2Z)-4-chloro-5-formyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide: is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and a formyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of chlorinating agents and formylating reagents under controlled temperatures and pH levels .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-[(2Z)-4-chloro-5-formyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzenesulfonamide group can enhance the compound’s binding affinity to its targets, leading to increased biological activity .

Comparison with Similar Compounds

Uniqueness: N-[(2Z)-4-chloro-5-formyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide is unique due to the presence of the formyl group and the specific substitution pattern on the thiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H11ClN2O3S2

Molecular Weight

378.9 g/mol

IUPAC Name

(NZ)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)benzenesulfonamide

InChI

InChI=1S/C16H11ClN2O3S2/c17-15-14(11-20)23-16(19(15)12-7-3-1-4-8-12)18-24(21,22)13-9-5-2-6-10-13/h1-11H/b18-16-

InChI Key

WIDAJELADYEYIT-VLGSPTGOSA-N

Isomeric SMILES

C1=CC=C(C=C1)N\2C(=C(S/C2=N\S(=O)(=O)C3=CC=CC=C3)C=O)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(SC2=NS(=O)(=O)C3=CC=CC=C3)C=O)Cl

Origin of Product

United States

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